2-bromo-7-iodo-9-methylene-9H-xanthene
Description
2-Bromo-7-iodo-9-methylene-9H-xanthene is a halogenated xanthene derivative characterized by a fused tricyclic aromatic system. Its structure features bromine and iodine substituents at positions 2 and 7, respectively, and a methylene group at position 8. This compound is of interest in medicinal chemistry and materials science due to the versatility of xanthene scaffolds in drug design and optoelectronic applications .
Properties
Molecular Formula |
C14H8BrIO |
|---|---|
Molecular Weight |
399.02 g/mol |
IUPAC Name |
2-bromo-7-iodo-9-methylidenexanthene |
InChI |
InChI=1S/C14H8BrIO/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,1H2 |
InChI Key |
XGRUUENIKIWHMC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Xanthene Derivatives
Structural and Substituent Variations
The table below summarizes key structural differences and similarities between 2-bromo-7-iodo-9-methylene-9H-xanthene and related compounds:
Key Observations:
Halogenation Patterns: The target compound’s dihalogenation (Br and I) contrasts with mono-brominated analogs (e.g., B1 , thioxanthenone ). Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions or serve as a reactive site in cross-coupling reactions.
Position 9 Modifications: The 9-methylene group distinguishes it from 9-oxo (e.g., methyl 7-methoxy-9-oxo-xanthene ), 9-methoxy , or 9-nitromethyl derivatives.
Heteroatom Incorporation: Thioxanthenones (e.g., ) replace oxygen with sulfur, altering electronic properties and redox behavior.
Spectroscopic and Crystallographic Data
- FTIR : The target compound’s C=C stretching (expected ~1600–1650 cm⁻¹) would differ from B1’s 1688 cm⁻¹ due to electronic effects of iodine and methylene .
- X-ray Crystallography: Compared to 9-methoxy-xanthene (monoclinic P21/c, β = 105.56° ), the methylene group in the target compound may reduce steric hindrance, leading to altered packing motifs.
Preparation Methods
Methylenation of 2-Bromo-7-Iodo-9H-Xanthen-9-One
The most direct route involves the methylenation of 2-bromo-7-iodo-9H-xanthen-9-one, a precursor synthesized via halogenation and cyclization steps. As detailed in patent AU2009291602A1, this method employs Petasis’ methylenation protocol:
Procedure :
-
Substrate Preparation : 2-Bromo-7-iodo-9H-xanthen-9-one is synthesized through iodination of 2-bromoxanthen-9-one using N-iodosuccinimide (NIS) in acetic acid at 80°C.
-
Methylenation : The ketone is treated with dimethyltitanoocene (Petasis reagent) in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction proceeds via a Tebbe-like mechanism, transferring a methylene group to the carbonyl carbon.
Key Parameters :
-
Temperature : −78°C to 0°C (prevents side reactions)
-
Stoichiometry : 1.2 equivalents of Petasis reagent
Table 1 : Optimization of Methylenation Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reagent Equivalence | 1.0–1.5 eq | 1.2 eq | Maximizes C=O conversion |
| Solvent | THF, DCM, Et₂O | THF | Enhances reagent stability |
| Reaction Time | 2–24 h | 6 h | Balances completion vs. decomposition |
| Workup Method | Aqueous NH₄Cl vs. HCl | NH₄Cl | Reduces titanium byproduct contamination |
Cross-Coupling Strategies for Halogenated Intermediates
Alternative approaches leverage Suzuki-Miyaura coupling to install the iodine and bromine substituents post-methylenation. This method avoids handling highly electrophilic iodinated precursors:
Procedure :
-
Core Structure Assembly : 9-Methylene-9H-xanthene is prepared via Diels-Alder cyclization of substituted dienes and quinones.
-
Halogenation : Sequential palladium-catalyzed couplings introduce bromine and iodine at positions 2 and 7, respectively. Bromination uses Pd(OAc)₂/XPhos with ZnBr₂, while iodination employs CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine.
Challenges :
-
Regioselectivity : Competing C-4 iodination requires careful ligand selection (e.g., BrettPhos enhances C-7 selectivity).
-
Functional Group Tolerance : The methylene group necessitates mild conditions (T < 50°C) to prevent [2+2] cycloaddition side reactions.
Table 2 : Halogenation Efficiency Across Catalytic Systems
| Catalyst System | Temperature (°C) | Bromine Yield (%) | Iodine Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos/ZnBr₂ | 45 | 89 | – |
| Pd(dba)₂/BrettPhos/CuI | 50 | – | 78 |
| NiCl₂(dppe)/Zn/I₂ | 70 | 64 | 65 |
Analytical Characterization and Validation
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (d, J = 8.4 Hz, H-1): Downfield shift confirms deshielding by bromine.
-
δ 6.95 (s, H-8): Singlet indicative of iodine’s para-directing effect.
-
δ 5.21 (s, =CH₂): Characteristic methylene protons, absence of coupling confirms sp² hybridization.
Mass Spectrometry :
Challenges in Large-Scale Synthesis
Byproduct Formation
The primary side product—2,7-diiodo-9-methylene-9H-xanthene—forms via halogen exchange during iodination. Mitigation strategies include:
Q & A
Basic Research Question
- NMR : Use /-NMR (400 MHz, CDCl₃) to confirm substitution patterns. Bromine/iodine induce deshielding in adjacent protons (δ 7.2–8.5 ppm). - HSQC helps resolve overlapping signals .
- HPLC : Employ a C18 column (5 µm, 4.6 × 250 mm) with a gradient of 70% acetonitrile/30% water (0.1% TFA). Monitor at 254 nm. Retention times >10 min indicate high purity .
How do bromine and iodine substituents influence the electronic properties of xanthene derivatives?
Advanced Research Question
- Electron-Withdrawing Effects : Bromine (σₚ = 0.23) and iodine (σₚ = 0.18) reduce electron density at the xanthene core, lowering HOMO/LUMO gaps. This enhances electrophilic substitution reactivity at the 4-position .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to functionalize brominated sites. Iodine facilitates Ullmann couplings at lower temperatures (80°C vs. 120°C for Br) .
- Computational Modeling : DFT (B3LYP/6-311+G(d,p)) predicts charge distribution and reaction pathways. Solvent effects (PCM model) improve accuracy .
How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?
Advanced Research Question
- Case Study : If NMR suggests a planar methylene group but X-ray shows puckering, consider dynamic effects (e.g., ring flips in solution). Variable-temperature NMR (-40°C to 25°C) can detect conformational mobility .
- Data Reconciliation : Use Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular interactions (C–H⋯O, halogen bonding) observed in XRD but absent in NMR .
- Statistical Validation : Apply R-factor convergence () and goodness-of-fit () metrics to prioritize crystallographic data .
What challenges arise in refining the crystal structure of heavy-atom-substituted xanthenes?
Advanced Research Question
- Anisotropic Displacement : Model bromine/iodine with anisotropic ADPs. Use ISOR restraints to prevent over-parameterization .
- Absorption Correction : Apply multi-scan (SADABS) or Gaussian methods due to high values (Mo-Kα: ) .
- Twinned Crystals : For non-merohedral twinning, refine using HKLF5 data and BASF parameters in SHELXL .
What computational methods predict the photophysical properties of this compound?
Advanced Research Question
- TD-DFT Calculations : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to match experimental λ_max. Include solvent (ethanol) via COSMO .
- Excited-State Dynamics : Use CASSCF/NEVPT2 to model intersystem crossing (ISC) rates enhanced by spin-orbit coupling from Br/I .
How does the methylene group at the 9-position affect host-guest chemistry in xanthenes?
Advanced Research Question
- Steric Effects : The methylene group creates a concave cavity, favoring inclusion of planar guests (e.g., benzene derivatives) via π-π stacking. Confirm via NMR titration (Kₐ = 10³–10⁴ M⁻¹) .
- Thermodynamic Studies : ITC (isothermal titration calorimetry) quantifies binding entropy/enthalpy. Negative ΔH indicates strong van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
